molecular formula C15H21NO4 B15096412 6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid

Cat. No.: B15096412
M. Wt: 279.33 g/mol
InChI Key: CBZWIHRCBSXMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group attached to a hexanoic acid backbone via a carbonyl and amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid typically involves the reaction of 2-ethoxybenzoic acid with hexamethylenediamine under specific conditions. The reaction proceeds through the formation of an amide bond between the carboxyl group of 2-ethoxybenzoic acid and the amino group of hexamethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A simpler analogue with similar structural features but lacking the ethoxyphenyl group.

    2-{[(2-Chlorobenzyl)oxy]carbonyl}aminohexanoic acid: A related compound with a chlorobenzyl group instead of an ethoxyphenyl group.

Uniqueness

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and biological properties

Biological Activity

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid is a derivative of 6-aminohexanoic acid (Ahx), which is recognized for its biological activities, particularly in the context of fibrinolysis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

The compound acts primarily as an antifibrinolytic agent , inhibiting the activity of plasminogen activators that are responsible for fibrin clot degradation. This mechanism is crucial in managing conditions associated with excessive bleeding. The structure of Ahx allows it to mimic lysine, which is significant because plasminogen and plasmin have lysine-binding sites that facilitate their interaction with fibrin .

Biological Activity Overview

Research indicates that derivatives of Ahx, including this compound, exhibit a range of biological activities:

  • Antifibrinolytic Activity : The compound shows potent inhibition of plasminogen activation, which is essential in preventing excessive bleeding during surgical procedures. The IC50 values for various derivatives indicate strong activity against fibrinolysis .
  • Cytotoxic Effects : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and fibroblasts, particularly at higher concentrations. This suggests potential applications in cancer therapy .
  • Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation induced by thrombin and collagen, which may help in preventing thrombotic events .

Table 1: Biological Activity Data of Ahx Derivatives

CompoundAntifibrinolytic IC50 (mM)Cytotoxicity (MCF-7)Platelet Aggregation Inhibition
EACA0.2-Moderate
H-EACA-NLeu-OH<0.02HighStrong
HCl × H-EACA-Leu-OH0.08ModerateModerate
H-EACA-NLeu-EACA-OH-HighStrong
HCl × H-EACA-Cys(S-Bzl)-OH0.04-Moderate

Note: EACA refers to epsilon-aminocaproic acid, a known antifibrinolytic agent.

Case Studies

  • Surgical Applications : A study demonstrated that the use of Ahx derivatives significantly reduced blood loss during cardiac surgeries by effectively inhibiting fibrinolysis. The results indicated a marked decrease in postoperative bleeding complications when these compounds were administered preoperatively .
  • Cancer Research : In vitro studies on MCF-7 cells revealed that certain derivatives exhibited cytotoxicity with IC50 values indicating effective cell death at concentrations achievable in clinical settings. This positions these compounds as candidates for further development in cancer therapeutics .
  • Platelet Function : Research conducted on platelet-rich plasma showed that Ahx derivatives inhibited ADP-induced aggregation more effectively than standard treatments, suggesting their potential use in managing thrombotic disorders .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

6-[(2-ethoxybenzoyl)amino]hexanoic acid

InChI

InChI=1S/C15H21NO4/c1-2-20-13-9-6-5-8-12(13)15(19)16-11-7-3-4-10-14(17)18/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,16,19)(H,17,18)

InChI Key

CBZWIHRCBSXMOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.